molecular formula C11H10FNO2 B11759772 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

Cat. No.: B11759772
M. Wt: 207.20 g/mol
InChI Key: UHUYRBTWWVFWSQ-UHFFFAOYSA-N
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Description

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2 g/mol . This compound is characterized by the presence of a fluoro-substituted pyridine ring, a propynyl group, and an acetate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate involves its interaction with specific molecular targets. The fluoro-substituted pyridine ring can interact with enzymes and receptors, modulating their activity. The propynyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is unique due to its combination of a fluoro-substituted pyridine ring, a propynyl group, and an acetate ester. This combination imparts distinct chemical properties, making it valuable in various research applications .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

1-(6-fluoro-2-methylpyridin-3-yl)prop-2-ynyl acetate

InChI

InChI=1S/C11H10FNO2/c1-4-10(15-8(3)14)9-5-6-11(12)13-7(9)2/h1,5-6,10H,2-3H3

InChI Key

UHUYRBTWWVFWSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)F)C(C#C)OC(=O)C

Origin of Product

United States

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